4-(9H-Carbazol-9-yl)benzaldehyde

描述

Overview of 4-(9H-Carbazol-9-yl)benzaldehyde

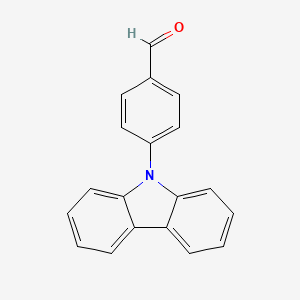

This compound, also recognized as 9-(4-Formylphenyl)-9H-carbazole, is an organic compound characterized by the molecular formula C19H13NO and a molecular weight of 271.3 grams per mole. This compound represents a derivative of carbazole, a heterocyclic aromatic organic compound that has gained significant attention in various fields of chemistry and materials science due to its unique structural and electronic properties. The compound is catalogued under the Chemical Abstracts Service number 110677-45-7, which serves as its unique identifier in chemical databases and research literature.

The structural composition of this compound features a carbazole unit connected to a benzaldehyde group through a nitrogen-carbon bond. The carbazole moiety contributes fourteen pi-electrons to the aromatic system, with nitrogen offering a lone pair of electrons while the conjugated bonds provide twelve electrons, creating a stable aromatic environment. This electronic configuration imparts significant photophysical properties to the compound, making it particularly valuable in optoelectronic applications where efficient charge transport and light emission are essential.

Historical Context and Development

The historical development of this compound is intrinsically linked to the discovery and understanding of carbazole itself, which was first identified in 1827 in the fraction of crude anthracene from coal tar. This early discovery marked the beginning of systematic research into carbazole derivatives and their potential applications. The original carbazole compound, also known as dibenzopyrrole, comprises a dibenzenoid nucleus and established the foundation for subsequent synthetic developments in this chemical family.

The evolution from basic carbazole to functionalized derivatives like this compound represents decades of synthetic chemistry advancement. The development of efficient coupling reactions, particularly the Suzuki-Miyaura cross-coupling methodology, has enabled the systematic preparation of carbazole-aldehyde conjugates. This synthetic approach involves the coupling of boronic acid derivatives with aryl halides in the presence of palladium catalysts, representing a significant advancement in organometallic chemistry that has facilitated the production of complex carbazole derivatives.

Research into carbazole derivatives has accelerated significantly in recent decades, driven by the growing demand for organic electronic materials. The specific synthesis of this compound has been documented through various methodological approaches, including carbon-nitrogen coupling reactions between carbazole and 4-bromobenzaldehyde under controlled conditions. These synthetic developments have been crucial in establishing reliable production methods for this compound, enabling its widespread use in research and applications.

The advancement of characterization techniques has also played a vital role in understanding the properties of this compound. Modern analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed insights into the structural and electronic characteristics of this compound. These analytical capabilities have facilitated the optimization of synthetic procedures and the development of structure-property relationships that guide the design of new carbazole-based materials.

Significance in Organic Chemistry and Materials Science

The significance of this compound in organic chemistry extends across multiple domains, with its primary importance stemming from its exceptional electronic and photophysical properties. In the field of organic electronics, this compound has demonstrated remarkable utility in the development of organic light-emitting diodes, where it serves as a crucial component for enhancing device efficiency and stability. The carbazole moiety functions as an effective electron donor, while the aldehyde group provides opportunities for further chemical modification and incorporation into larger molecular frameworks.

The compound has gained particular prominence in thermally activated delayed fluorescence applications, where it contributes to the development of highly efficient emissive materials. Research has shown that carbazole-based compounds, including this compound, can be integrated into molecular designs that achieve external quantum efficiencies exceeding twenty-six percent in organic light-emitting diode applications. This remarkable performance demonstrates the compound's potential for advancing the efficiency of organic electronic devices beyond traditional limitations.

In materials science, this compound serves as a versatile building block for creating advanced materials with tailored optical and electronic properties. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, makes it an excellent precursor for synthesizing diverse molecular architectures. These synthetic capabilities have enabled researchers to develop materials with specific characteristics required for sensors, photovoltaic devices, and other electronic applications.

The pharmaceutical research applications of this compound represent another significant area of importance. The compound has been explored as a precursor in drug development, particularly in creating novel anti-cancer agents due to its unique structural properties. This pharmaceutical relevance highlights the interdisciplinary nature of carbazole chemistry and its potential contributions to medicinal chemistry beyond its primary applications in materials science.

Table 2: Applications and Performance Characteristics of this compound

The photochemical applications of this compound further underscore its versatility in organic synthesis. The compound plays a significant role in photochemical reactions, making it valuable in the synthesis of various organic compounds under light exposure. This photochemical reactivity opens opportunities for developing light-driven synthetic processes and photocatalytic applications that could contribute to more sustainable chemical manufacturing practices.

The sensing applications of carbazole-based compounds, including derivatives of this compound, have demonstrated remarkable sensitivity in detecting various analytes. Research has shown that these compounds can achieve detection limits in the picomolar range for specific targets such as trifluoroacetic acid, with limit of detection values as low as 198 picomolar. This exceptional sensitivity highlights the potential for developing highly sensitive analytical tools based on carbazole chemistry.

The aggregation-induced emission characteristics observed in some carbazole derivatives provide additional opportunities for materials applications. These properties enable the development of materials that exhibit enhanced fluorescence in the solid state compared to solution phase, which is particularly valuable for solid-state lighting applications and fluorescent sensors. The ability to control and optimize these aggregation effects through molecular design represents a significant advancement in the field of organic photophysics.

属性

IUPAC Name |

4-carbazol-9-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLDCKUUAGNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431637 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110677-45-7 | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-(9H-Carbazol-9-yl)benzaldehyde can be synthesized through various methods, with one common approach being the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction’s efficiency and relatively mild conditions are advantageous for industrial applications .

化学反应分析

Types of Reactions

4-(9H-Carbazol-9-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: NaBH4 in methanol, LiAlH4 in ether

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(9H-Carbazol-9-yl)benzoic acid

Reduction: 4-(9H-Carbazol-9-yl)benzyl alcohol

Substitution: 4-(9H-Carbazol-9-yl)-2-nitrobenzaldehyde, 4-(9H-Carbazol-9-yl)-2-bromobenzaldehyde.

科学研究应用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) : The compound is widely used as a hole-transporting material in OLEDs due to its excellent electronic properties. Its ability to facilitate charge transport enhances device efficiency and stability .

Organic Photovoltaics (OPVs) : this compound plays a critical role in the development of organic solar cells, contributing to the active layer's performance .

Field-Effect Transistors (FETs) : It is also employed in constructing organic field-effect transistors, which are essential components in modern electronic circuits .

Fluorescent Dyes

The compound serves as a key component in synthesizing fluorescent dyes used for biological imaging. Its high sensitivity and specificity make it valuable for cellular studies, enabling researchers to visualize cellular processes effectively .

Pharmaceutical Research

In drug development, this compound is explored as a precursor for novel anti-cancer agents. Its structural properties allow it to interact with biological targets, influencing pathways related to cancer cell growth and apoptosis .

Case Study : Research indicates that carbazole derivatives can induce apoptosis in cancer cells by modulating gene expression related to cell survival .

Material Science

This compound is utilized in creating advanced materials with tailored optical and electronic properties. Its applications extend to sensors and other electronic devices where specific material characteristics are required .

Photochemical Applications

In photochemistry, this compound is involved in various reactions under light exposure, facilitating the synthesis of organic compounds .

作用机制

The mechanism of action of 4-(9H-Carbazol-9-yl)benzaldehyde in its various applications is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In OLEDs, for example, it facilitates the transport of holes from the anode to the emissive layer, enhancing the device’s efficiency . The molecular targets and pathways involved include the interaction with other organic semiconductors and the formation of charge-transfer complexes .

相似化合物的比较

Similar Compounds

- 4-(Diphenylamino)benzaldehyde

- 3,6-Dibromocarbazole

- 9-Ethyl-3-carbazolecarboxaldehyde

- 4-Iodobenzaldehyde

Uniqueness

4-(9H-Carbazol-9-yl)benzaldehyde stands out due to its unique combination of a carbazole moiety and an aldehyde group. This structure imparts distinct electronic properties, making it particularly effective in applications requiring efficient charge transport and stability. Compared to similar compounds, it offers a balance of high thermal stability, good solubility, and excellent electronic characteristics .

生物活性

4-(9H-Carbazol-9-yl)benzaldehyde, a compound derived from carbazole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N, with a molecular weight of approximately 221.26 g/mol. The structure features a carbazole moiety attached to a benzaldehyde group, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound. For instance, it has shown significant effectiveness against various bacterial strains and fungi. In one study, compounds related to this structure exhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin .

2. Antiproliferative Effects

The compound has demonstrated antiproliferative effects against cancer cell lines. A study indicated that it inhibited the proliferation of HCT116 colorectal cancer cells with an IC50 value that suggests potent activity against these cells .

3. Neuropharmacological Effects

Research has suggested that this compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions. Animal model studies have shown that it can enhance neurotransmitter levels, indicating its potential therapeutic applications in neurological disorders .

4. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, supporting its anti-inflammatory potential .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antiproliferative and antimicrobial effects.

- Signal Transduction Modulation : It is thought to affect cellular signaling pathways, altering gene expression and cellular responses.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Carbazol-9-yl)phenol | C15H13N | Exhibits different biological activity due to hydroxyl substitution |

| 4-(Carbazol-9-yl)acetophenone | C16H13N | Shows distinct reactivity patterns in biological assays |

Case Studies and Research Findings

Numerous case studies have explored the biological effects of this compound:

- Antiproliferative Activity : A study demonstrated significant inhibitory action against HCT116 colorectal cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Neuropharmacological Studies : Research indicated that the compound may enhance neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders .

- Inflammation Models : In vitro studies showed that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, supporting its anti-inflammatory potential.

常见问题

Q. Key Variables :

- Solvent choice : Polar aprotic solvents (e.g., dichloroethane) improve reaction homogeneity.

- Catalyst loading : Pd-based catalysts at 2–5 mol% optimize cross-coupling efficiency.

- Temperature : Room temperature suffices for reductive amination, while coupling reactions may require heating (45–80°C).

Table 1 : Yield comparison for selected methods

| Method | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 79% | |

| Diaryliodonium coupling | Pd(OAc)₂, TBAB | Cyclohexane/EtOAc | 84% |

How can purification protocols be optimized to isolate high-purity this compound?

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 1:1 to 3:1) to separate aldehyde derivatives from byproducts .

- Recrystallization : Slow evaporation from methanol/water (50:1 v/v) produces single crystals suitable for X-ray diffraction .

Q. Critical Considerations :

- Solvent polarity : Low-polarity solvents minimize aldehyde oxidation.

- Monitoring : TLC with UV detection ensures fraction collection accuracy.

What challenges arise in characterizing hydrogen-bonding interactions in carbazole-based crystals?

Advanced Research Question

Intermolecular N–H⋯O hydrogen bonds (as in this compound derivatives) form 1D chains, influencing crystal packing . Challenges include:

Q. Methodological Solution :

- Use single-crystal X-ray diffraction with SHELXL refinement software.

- Validate hydrogen-bonding networks using Mercury software for topology analysis.

How do structural modifications (e.g., alkyl chain length) affect the photophysical properties of carbazole derivatives?

Advanced Research Question

- Emission tuning : Alkyl chains (e.g., ethyl vs. hexyl) modulate solid-state emission via steric effects. For example, hexylated derivatives exhibit deep-blue emission (λmax = 428 nm), while ethylated analogs show broader spectra due to π-π stacking .

- Aggregation behavior : Longer chains (e.g., C6) reduce intermolecular interactions, narrowing emission bands .

Table 2 : Photophysical data for carbazole derivatives

| Compound | Alkyl Chain | λem (solution) | λem (solid) |

|---|---|---|---|

| 3a | Ethyl | 416 nm | 428 nm (broad) |

| 3b | Hexyl | 416 nm | 428 nm (sharp) |

How should researchers address discrepancies in reported spectroscopic data for carbazole derivatives?

Advanced Research Question

Contradictions in NMR or emission spectra often stem from:

Q. Resolution Strategies :

- Standardize solvent systems (e.g., CDCl₃ for NMR) and sample preparation (annealing for crystallinity).

- Cross-validate using multiple techniques (e.g., XRD for structure, TD-DFT for emission simulations).

What experimental design principles apply to developing carbazole-based optoelectronic materials?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。